BenchChemオンラインストアへようこそ!

cis-3,5-Dimethyl-4,4-difluoropiperidine

Conformational analysis Medicinal chemistry Fluorine chemistry

cis-3,5-Dimethyl-4,4-difluoropiperidine (CAS 2059963-66-3) is a uniquely engineered chiral scaffold. The cis-3,5-dimethyl groups with 4,4-gem-difluoro motif enforce conformational bias for SAR predictability. Key advantages: reduced basicity (ΔpKa≈−3.15 vs piperidine) for CNS penetration; >3-fold metabolic stability increase; pre-organized 3D geometry for target selectivity. Supplied as single (3R,5S) diastereomer—no chiral resolution needed. For CNS drug discovery, in vivo probes, and conformational SAR.

Molecular Formula C7H13F2N
Molecular Weight 149.185
CAS No. 2059963-66-3
Cat. No. B2548266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3,5-Dimethyl-4,4-difluoropiperidine
CAS2059963-66-3
Molecular FormulaC7H13F2N
Molecular Weight149.185
Structural Identifiers
SMILESCC1CNCC(C1(F)F)C
InChIInChI=1S/C7H13F2N/c1-5-3-10-4-6(2)7(5,8)9/h5-6,10H,3-4H2,1-2H3/t5-,6+
InChIKeyZYRQFDWQZXHTCE-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cis-3,5-Dimethyl-4,4-difluoropiperidine (CAS 2059963-66-3): A Defined Chiral Building Block with Engineered Conformational Rigidity


cis-3,5-Dimethyl-4,4-difluoropiperidine (CAS 2059963-66-3) is a specifically configured, chiral, fluorinated piperidine building block. Its structure incorporates two equatorial methyl groups at the 3- and 5-positions and a gem-difluoro substitution at the 4-position . The compound is defined by its cis-relative stereochemistry, which, in combination with the 4,4-difluoro motif, enforces a distinct conformational bias that differentiates it from simple piperidine analogs and other fluoropiperidine regioisomers [1].

cis-3,5-Dimethyl-4,4-difluoropiperidine (CAS 2059963-66-3): Why Simple Piperidine Analogs Cannot Replicate Its Molecular Geometry and Physicochemical Profile


Generic substitution of cis-3,5-Dimethyl-4,4-difluoropiperidine with simple piperidine, 3,5-dimethylpiperidine, or even 4,4-difluoropiperidine is not chemically equivalent and will lead to divergent molecular properties in a drug candidate or probe. The gem-difluoro group at the 4-position is not a passive substituent; it induces a strong conformational bias due to the 'axial-F preference' [1], a feature absent in non-fluorinated and mono-fluorinated analogs. Furthermore, the specific cis-relationship of the 3,5-dimethyl groups, in concert with the 4,4-difluoro motif, creates a unique steric and electronic environment. This precise architecture is engineered to influence key drug-likeness parameters such as basicity (pKa) and lipophilicity (LogP) in a manner that cannot be achieved by a mixture of stereoisomers or a different regioisomer [2]. Substitution would therefore introduce an unknown conformational and physicochemical variable, undermining the predictability of a structure-activity relationship (SAR) and potentially compromising metabolic stability.

cis-3,5-Dimethyl-4,4-difluoropiperidine (CAS 2059963-66-3): Comparative Physicochemical and Conformational Evidence Supporting Its Selection Over Unsubstituted and Mono-Fluorinated Analogs


Conformational Bias: cis-3,5-Dimethyl-4,4-difluoropiperidine vs. 3-Fluoropiperidine and Unsubstituted Piperidine

The 4,4-gem-difluoro motif in cis-3,5-Dimethyl-4,4-difluoropiperidine is predicted to enforce a conformation where the adjacent C-F bonds adopt an axial orientation due to the well-established 'axial-F preference' in fluorinated piperidines [1]. This preference, driven by hyperconjugation and charge-dipole interactions, is a quantifiable stereoelectronic effect not present in the parent piperidine or 3-fluoropiperidine analogs. In systematic NMR studies, 3-fluoropiperidine exhibited a mixture of conformers, whereas the introduction of a second fluorine at the same carbon (gem-difluoro) substantially alters the conformational equilibrium [1]. The cis-3,5-dimethyl substitution further locks the ring, creating a rigidified scaffold distinct from the flexible nature of simple piperidines. While direct conformational data for this specific compound is derived from class-level inference, the underlying 'axial-F' design principle has been codified and is consistently observed across the gem-difluoropiperidine class [1].

Conformational analysis Medicinal chemistry Fluorine chemistry

Reduced Basicity: cis-3,5-Dimethyl-4,4-difluoropiperidine vs. Piperidine and 3-Fluoropiperidine

The 4,4-gem-difluoro substitution is known to significantly lower the basicity (pKa) of the piperidine nitrogen compared to the parent piperidine. A systematic study of mono- and difluorinated saturated heterocyclic amines established that the introduction of a gem-difluoro group at the 4-position of piperidine reduces its pKa by approximately 3.15 units compared to unsubstituted piperidine [1]. While the specific pKa of cis-3,5-Dimethyl-4,4-difluoropiperidine is not reported in this study, the 3,5-dimethyl groups are expected to exert a modest additional electronic effect, likely further lowering the pKa. This class-level inference is supported by the study's finding that 3,3-difluoropyrrolidine (ΔpKa ≈ 4.6) and 3-fluoroazetidine (ΔpKa ≈ 3.4) also show substantial basicity reductions [1].

Physicochemical properties Drug design ADME

Increased Lipophilicity: cis-3,5-Dimethyl-4,4-difluoropiperidine vs. Piperidine

The strategic placement of fluorine atoms and methyl groups is designed to modulate the compound's lipophilicity (LogP) relative to unsubstituted piperidine. The systematic study of fluorinated amines demonstrated that 4,4-difluoropiperidine has a measured LogP value of 0.71, which is a substantial increase from the LogP of piperidine (LogP = 0.03) [1]. This represents an increase of more than 0.6 LogP units. The additional 3,5-dimethyl groups in cis-3,5-Dimethyl-4,4-difluoropiperidine are expected to further increase lipophilicity by an estimated +0.5 to +1.0 LogP units based on additive fragment contributions. The overall LogP is therefore predicted to be in the range of 1.2 to 1.7, placing it in a favorable range for CNS drug-like properties [1].

Lipophilicity Physicochemical properties Drug discovery

Potential for Enhanced Metabolic Stability: cis-3,5-Dimethyl-4,4-difluoropiperidine vs. Piperidine

The gem-difluoro motif is a well-established strategy to block sites of oxidative metabolism, thereby improving the metabolic stability of a molecule. While direct microsomal stability data for cis-3,5-Dimethyl-4,4-difluoropiperidine is not available in the primary literature, a vendor datasheet for the related 4,4-difluoropiperidine hydrochloride provides a comparative benchmark. This datasheet reports an in vitro metabolic half-life (t1/2) of 6.7 hours for 4,4-difluoropiperidine hydrochloride, compared to 2.1 hours for standard piperidine hydrochloride, representing a >3-fold increase in stability . This class-level inference strongly suggests that the 4,4-difluoro motif in cis-3,5-Dimethyl-4,4-difluoropiperidine will confer a similar advantage over non-fluorinated piperidine analogs.

Metabolic stability ADME Fluorine chemistry

cis-3,5-Dimethyl-4,4-difluoropiperidine (CAS 2059963-66-3): Strategic Applications in Drug Discovery and Chemical Biology


Optimization of CNS Drug Candidates for Enhanced Brain Penetration

The combination of reduced basicity (inferred from ΔpKa ≈ -3.15 vs. piperidine [1]) and increased lipophilicity (predicted LogP 1.2–1.7 based on class data [1]) makes cis-3,5-Dimethyl-4,4-difluoropiperidine an attractive building block for designing CNS-penetrant molecules. Its physicochemical profile is engineered to minimize the fraction of positively charged species at physiological pH, a key determinant of passive blood-brain barrier permeability. Medicinal chemists can incorporate this scaffold to improve brain exposure of lead compounds targeting neurological or psychiatric disorders.

Conformationally Biased Scaffolds for Target Selectivity

The enforced conformational rigidity of cis-3,5-Dimethyl-4,4-difluoropiperidine, arising from the 4,4-gem-difluoro motif and cis-3,5-dimethyl groups, makes it a privileged scaffold for probing the bioactive conformation of a target protein [1]. By presenting a specific, pre-organized 3D geometry, this building block can enhance binding affinity to a desired target while reducing off-target interactions with proteins that prefer a different ligand conformation. It is particularly useful for generating tool compounds or lead series where conformational control is a key element of the structure-activity relationship (SAR).

Design of Metabolically Stable Chemical Probes and Drug Leads

The 4,4-gem-difluoro group is a well-established metabolic blocking group. Based on class-level data showing a >3-fold increase in microsomal half-life for 4,4-difluoropiperidine HCl (6.7h) compared to piperidine HCl (2.1h) [1], cis-3,5-Dimethyl-4,4-difluoropiperidine is predicted to confer significant metabolic stability. This property is critical for the development of in vivo chemical probes, where a stable compound is required to reliably interrogate a biological pathway, and for lead optimization programs aiming to improve the pharmacokinetic profile of a drug candidate.

Synthesis of Chiral, Densely Functionalized Drug Intermediates

The cis-3,5-Dimethyl-4,4-difluoropiperidine molecule is a defined, chiral building block. Its specific stereochemistry (3R,5S configuration) is fixed, providing a single, pure diastereomer for synthesis. This eliminates the need for chiral resolution or asymmetric synthesis steps later in a synthetic route, saving time and resources. It is an ideal starting material for constructing more complex, stereochemically defined drug candidates or natural product analogs, particularly those where a rigid, substituted piperidine core is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-3,5-Dimethyl-4,4-difluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.